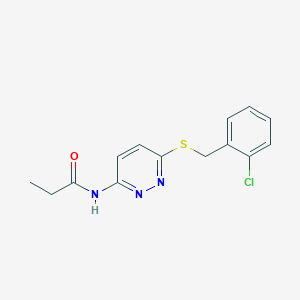

N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide

Description

Properties

IUPAC Name |

N-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3OS/c1-2-13(19)16-12-7-8-14(18-17-12)20-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMQGBGWIVGPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide typically involves the reaction of 2-chlorobenzyl chloride with 6-mercaptopyridazine in the presence of a base to form the intermediate 6-((2-chlorobenzyl)thio)pyridazine. This intermediate is then reacted with propionyl chloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require refluxing to achieve the desired product .

Chemical Reactions Analysis

N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, it can interact with cellular receptors and proteins, leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Compound A : N-Methyl, N-(6-(methoxy)pyridazin-3-yl)amine derivatives

- Structure : Methoxy group at the 6-position, methylamine substituent at the 3-position.

- Reported Activity : Potent Autotaxin (ATX) inhibition (IC₅₀ < 100 nM) with anti-inflammatory effects in preclinical models of respiratory diseases .

- Patent Classification : C07D 417/14 (heterocyclic compounds with nitrogen and sulfur as ring heteroatoms) .

Compound B : N-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)propionamide

- Structure : 2-Chlorobenzylthio group at the 6-position, propionamide at the 3-position.

- However, the bulkier substituent could reduce solubility.

Comparative Data Table

Mechanistic and Pharmacological Insights

- Compound A : The methoxy group facilitates hydrogen bonding with ATX’s active site, while the methylamine group contributes to basicity, enhancing target engagement. Its moderate solubility supports oral bioavailability but may limit tissue distribution .

- Compound B : The 2-chlorobenzylthio group introduces steric bulk and electron-withdrawing effects, which could alter binding kinetics. The propionamide moiety may enhance metabolic stability by reducing susceptibility to hepatic esterases. However, the low solubility may necessitate formulation optimization.

Biological Activity

N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, focusing on its antichlamydial activity, enzyme inhibition, and cytotoxic properties.

Synthesis

The synthesis of this compound generally involves several steps:

- Formation of the Pyridazine Core : The pyridazine ring is synthesized through cyclization reactions involving hydrazine and appropriate dicarbonyl compounds.

- Introduction of the 2-Chlorobenzylthio Group : This is achieved via nucleophilic substitution reactions where a thiol derivative reacts with a halogenated pyridazine intermediate.

- Attachment of the Propionamide Moiety : The final step involves acylation with propionyl chloride under basic conditions to yield the propionamide derivative.

Antichlamydial Activity

Recent studies have highlighted the antichlamydial activity of derivatives similar to this compound. For instance, compounds in this class exhibited superior activity against Chlamydia trachomatis compared to traditional antibiotics like spectinomycin and penicillin. The observed efficacy is attributed to the compound's ability to inhibit bacterial growth without significant cytotoxicity to host cells .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes, notably:

- α-glucosidase : This compound exhibits competitive inhibition against α-glucosidase, which is crucial for carbohydrate digestion. By inhibiting this enzyme, the compound can lower postprandial blood glucose levels, making it a candidate for managing type 2 diabetes.

The mechanism of action involves binding to the active site of α-glucosidase, thereby preventing the breakdown of complex carbohydrates into glucose.

Cytotoxic Properties

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| Hep-2 | 3.25 | Inhibition of proliferation |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer drug development .

Case Studies and Research Findings

- Study on Antichlamydial Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of Chlamydia trachomatis at lower concentrations than conventional antibiotics, suggesting a promising alternative for treating chlamydial infections .

- Cytotoxicity Assessment : Another study assessed various derivatives against human cancer cell lines, revealing that certain modifications in the structure led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves sequential substitution and condensation reactions. For example, analogous pyridazine derivatives are synthesized via nucleophilic thioether formation using 2-chlorobenzylthiol and a pyridazin-3-yl precursor under alkaline conditions . Optimization of reaction temperature (e.g., 60–80°C) and catalysts (e.g., K₂CO₃ or Et₃N) improves yields. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical to isolate the target compound with >95% purity .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer: Use a combination of ¹H/¹³C NMR to verify the pyridazine core (δ 7.5–8.5 ppm for aromatic protons) and the propionamide sidechain (δ 1.2–2.5 ppm for methyl/methylene groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₄H₁₃ClN₂OS: 316.04 g/mol), while FT-IR identifies thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer: The compound is soluble in DMSO, DMF, and dichloromethane but shows limited solubility in aqueous buffers. Stability tests (HPLC monitoring) indicate degradation at pH < 4 or > 10, requiring storage at –20°C in inert atmospheres. For biological assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity in different assay systems?

- Methodological Answer: Discrepancies may arise from assay-specific parameters (e.g., cell permeability, protein binding). Use orthogonal assays:

- In vitro: Measure autotaxin (ATX) inhibition via fluorescence-based FS-3 substrate hydrolysis .

- Cellular: Evaluate downstream effects (e.g., LPA levels via LC-MS) in primary human bronchial epithelial cells .

- Cross-validate with structural analogs (e.g., modifying the 2-chlorobenzyl group) to isolate structure-activity relationships .

Q. What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?

- Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column, hexane/IPA) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) can enhance stereocontrol. For example, a patent describes enantioselective thioether formation with >90% ee using Pd-catalyzed cross-coupling .

Q. How can computational modeling guide the optimization of this compound’s binding affinity to target proteins?

- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against ATX’s hydrophobic pocket (PDB: 6RZE). Focus on the pyridazine-thioether moiety’s van der Waals interactions and the propionamide’s hydrogen bonding with Arg278/Asn230. MD simulations (AMBER) assess stability over 100 ns trajectories. Validate predictions via mutagenesis (e.g., ATX R278A mutant) .

Q. What are the implications of metabolic instability observed in preclinical studies, and how can it be addressed?

- Methodological Answer: Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation of the thioether group) may limit efficacy. Introduce deuterium at metabolically labile positions (e.g., C-6 of pyridazine) to slow degradation. Alternatively, formulate with PEGylated nanoparticles to enhance plasma half-life. Monitor metabolites via LC-MS/MS in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.